1-Boc-4-[(4-cyanophenyl)amino]-piperidine
Overview
Description
1-Boc-4-[(4-cyanophenyl)amino]-piperidine is a compound with the molecular formula C17H23N3O2 . It is also known as tert-butyl 4-(4-cyanoanilino)-1-piperidinecarboxylate .
Synthesis Analysis
The formation of Boc-protected amines and amino acids, like this compound, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvent and catalyst allows a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .Molecular Structure Analysis
The InChI code for this compound is 1S/C17H23N3O2/c1-17(2,3)22-16(21)20-10-8-15(9-11-20)19-14-6-4-13(12-18)5-7-14/h4-7,15,19H,8-11H2,1-3H3 . The molecular weight of the compound is 301.39 .Chemical Reactions Analysis
The Boc group in this compound is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .Physical and Chemical Properties Analysis
The compound has a molecular weight of 301.39 . It is stored at a temperature of 28°C .Scientific Research Applications
Discovery of Antineoplastic Agents
- A study details the discovery and development of a novel series of piperidones, highlighting their cytotoxic properties and potential as antineoplastic (anti-cancer) agents. The molecules demonstrated greater tumor-selective toxicity and the ability to modulate multi-drug resistance, with promising antimalarial and antimycobacterial properties as well (Mohammad Hossain et al., 2020).
Pharmacophore Contributions in Antipsychotic Agents
- Research on arylcycloalkylamines, such as phenyl piperidines, shows that arylalkyl substituents can improve the potency and selectivity of binding affinity at D2-like receptors, which are key targets for antipsychotic medications. This suggests the importance of the piperidine scaffold in the design of drugs targeting neuropsychiatric disorders (D. Sikazwe et al., 2009).
CCR3 Receptor Antagonists for Allergic Diseases
- Piperidine derivatives have been identified as small molecule antagonists for the CCR3 chemokine receptor, believed to play a role in allergic diseases such as asthma and allergic rhinitis. These findings underscore the therapeutic potential of piperidine derivatives in treating allergic conditions (Lianne I Willems & A. IJzerman, 2009).
Chemical Inhibitors of Cytochrome P450 Isoforms
- Piperidine structures are part of the development of selective inhibitors for various Cytochrome P450 isoforms, crucial for the metabolism of many drugs. This research aids in understanding drug-drug interactions and enhancing drug safety (S. C. Khojasteh et al., 2011).
Piperidine Alkaloids in Medicinal Chemistry
- Piperidine alkaloids from the Pinus genus and related genera have been explored for their pharmacological properties, including their roles in traditional and modern medicine for treating various ailments. This emphasizes the medicinal value of piperidine structures in natural product research and drug discovery (L. Singh et al., 2021).
Properties
IUPAC Name |
tert-butyl 4-(4-cyanoanilino)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-10-8-15(9-11-20)19-14-6-4-13(12-18)5-7-14/h4-7,15,19H,8-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIWINONAYEREJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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